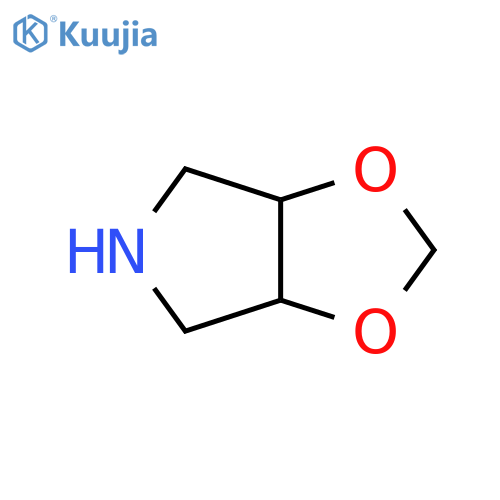Cas no 728862-98-4 (hexahydro-1,3dioxolo4,5-cpyrrole)

728862-98-4 structure
商品名:hexahydro-1,3dioxolo4,5-cpyrrole
hexahydro-1,3dioxolo4,5-cpyrrole 化学的及び物理的性質
名前と識別子
-
- SCHEMBL1188886
- HEXAHYDRO-[1,3]DIOXOLO[4,5-C]PYRROLE
- AKOS006380031
- 728862-98-4
- EN300-1709209
- 4H-1,3-Dioxolo[4,5-c]pyrrole, tetrahydro-
- hexahydro-1,3dioxolo4,5-cpyrrole
-
- インチ: 1S/C5H9NO2/c1-4-5(2-6-1)8-3-7-4/h4-6H,1-3H2
- InChIKey: MDBOZMACAZGNHS-UHFFFAOYSA-N
- ほほえんだ: O1COC2CNCC12
計算された属性
- せいみつぶんしりょう: 115.063328530g/mol
- どういたいしつりょう: 115.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 86.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.139±0.06 g/cm3(Predicted)
- ふってん: 182.0±20.0 °C(Predicted)
- 酸性度係数(pKa): 9.17±0.20(Predicted)
hexahydro-1,3dioxolo4,5-cpyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1709209-2.5g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1709209-5.0g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1709209-1g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1709209-10g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 10g |
$5837.0 | 2023-09-20 | ||
| Enamine | EN300-1709209-0.25g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1709209-0.1g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1709209-1.0g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 1g |
$1357.0 | 2023-06-04 | ||
| Enamine | EN300-1709209-10.0g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 10g |
$5837.0 | 2023-06-04 | ||
| Enamine | EN300-1709209-0.05g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1709209-0.5g |
hexahydro-[1,3]dioxolo[4,5-c]pyrrole |
728862-98-4 | 0.5g |
$1302.0 | 2023-09-20 |
hexahydro-1,3dioxolo4,5-cpyrrole 関連文献
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
728862-98-4 (hexahydro-1,3dioxolo4,5-cpyrrole) 関連製品
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
